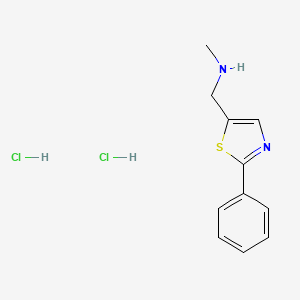

N-Methyl-1-(2-phenyl-1,3-thiazol-5-YL)methanamine dihydrochloride

Descripción general

Descripción

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H13N2S·2HCl. It is known for its diverse biological activities and is used in various scientific research applications. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole-5-carbaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form thiazolidines.

Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is investigated for its pharmacological properties, particularly as a potential therapeutic agent. Compounds with thiazole rings are often associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Research suggests that derivatives of thiazole compounds can inhibit specific enzyme activities or modulate receptor functions, making them valuable in drug development.

Case Studies

Recent studies have highlighted the efficacy of thiazole derivatives in combating resistant strains of bacteria and fungi. For instance, a study found that certain thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics . Additionally, thiazole compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells.

Material Science

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials due to its ability to form coordination complexes with metals. These complexes can exhibit unique electronic and optical properties, making them suitable for applications in organic electronics and photonics.

Research Findings

Research has demonstrated that incorporating thiazole-based ligands into metal-organic frameworks (MOFs) can enhance their stability and functionality. Such materials are being explored for gas storage, catalysis, and as sensors for environmental monitoring .

Research Tool

Chemical Reagent

this compound serves as a chemical reagent in various synthetic pathways. Its role as an intermediate allows researchers to explore new synthetic routes for creating complex organic molecules.

Applications in Organic Synthesis

The compound is often used in the synthesis of other biologically active molecules. Its reactivity can be harnessed to create novel compounds with tailored properties for specific applications in pharmaceuticals or agrochemicals .

Mecanismo De Acción

The mechanism of action of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity or the activation of specific receptors, thereby exerting its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

- 2-Phenyl-1,3-thiazole-5-carbaldehyde

- Thiazole derivatives with various substitutions at the C-2 and C-5 positions

Uniqueness

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .

Actividad Biológica

N-Methyl-1-(2-phenyl-1,3-thiazol-5-YL)methanamine dihydrochloride (CAS Number: 921124-39-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₁₄Cl₂N₂S

- Molecular Weight : 277.22 g/mol

- CAS Number : 921124-39-2

- Purity : Minimum 95% .

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. Notably, thiazole compounds have shown promise as antitumor agents and modulators of P-glycoprotein (P-gp), which is crucial in drug resistance mechanisms.

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents on the thiazole ring and the phenyl group significantly influences biological activity. For instance:

- Electron-donating groups on the phenyl ring enhance cytotoxicity against cancer cell lines.

- The methyl group at position 4 of the phenyl ring has been associated with increased activity against certain tumors .

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | < 10 | |

| Analogous Thiazoles | U251 (human glioblastoma) | < 30 |

The mechanism underlying this activity often involves apoptosis induction and disruption of cellular signaling pathways.

Interaction with P-Glycoprotein

This compound has shown preferential selectivity toward P-glycoprotein compared to other ABC transporters. This interaction can enhance its efficacy by overcoming drug resistance in cancer therapies .

Case Studies

- In Vitro Studies : A study assessed the cytotoxicity of various thiazole derivatives using MTT assays. Compounds similar to this compound exhibited promising results against multiple cancer cell lines, indicating their potential as chemotherapeutic agents .

- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic potential of thiazole derivatives. For instance, compounds were administered to mice bearing tumors, resulting in reduced tumor volume and weight without significant side effects .

Propiedades

IUPAC Name |

N-methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2ClH/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSQDUMVCMZTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(S1)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716628 | |

| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921124-39-2 | |

| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.